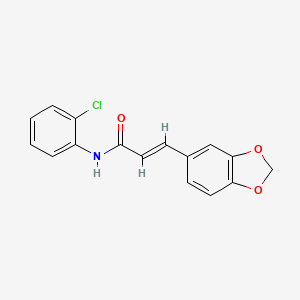

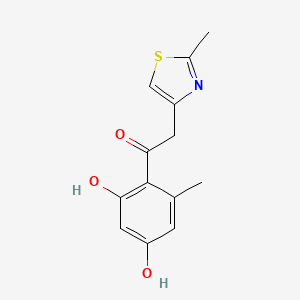

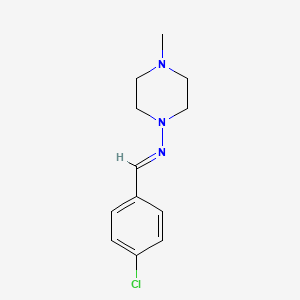

![molecular formula C20H21N3O4 B5551903 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, including cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride and other related procedures. These methods lead to the formation of compounds with significant bioactivity, indicating the potential utility of such synthetic approaches for developing compounds with desired biological properties (Jin et al., 2006).

Molecular Structure Analysis

Molecular structure characterization often involves a combination of elemental analysis, IR, ^1H NMR, ^13C NMR, and sometimes X-ray crystallography. For instance, compound 3i, a related derivative, was provided with X-ray crystallographic data, which is crucial for confirming the structure of synthesized compounds and understanding their three-dimensional conformation (Jin et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole derivatives includes their interaction with various reagents under different conditions. These interactions are pivotal for the synthesis of targeted compounds and elucidating their chemical properties. For example, the reaction of methyl (2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate with N,N-dimethylformamide dimethyl acetal demonstrates the compound's reactivity and is a step towards synthesizing more complex derivatives (Chen et al., 2004).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding how these compounds interact in biological systems and for their formulation in potential pharmaceutical applications. The detailed physical properties of these compounds are determined after synthesis and purification, aiding in the assessment of their stability and solubility.

Chemical Properties Analysis

The chemical properties of these compounds, including their stability under various conditions and reactivity with different chemical reagents, are critical for their potential application in drug development. Studies on related compounds have shown that they possess significant antimicrobial and hemolytic activity, highlighting the importance of chemical properties in determining biological activity (Gul et al., 2017).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Compounds with the 1,3,4-oxadiazole moiety, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Gul et al. (2017) detailed the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds demonstrated variable antimicrobial activity against selected microbial species, highlighting their potential as leads for antimicrobial drug development Gul et al., 2017.

Enzyme Inhibition

Another area of interest is enzyme inhibition, where similar compounds have shown promise. Iftikhar et al. (2019) synthesized N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, which exhibited significant α-glucosidase inhibitory activity. This suggests their potential as therapeutic agents for diseases like diabetes Iftikhar et al., 2019.

Anticancer Activity

The 1,3,4-oxadiazole derivatives have also been investigated for their anticancer properties. A study by Jin et al. (2006) synthesized 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, which displayed antiproliferative activities against various cancer cell lines, indicating their potential as anticancer agents Jin et al., 2006.

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-23(13-18-21-20(22-27-18)15-7-5-4-6-8-15)19(24)12-14-9-10-16(25-2)17(11-14)26-3/h4-11H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFIAVZHCUUANX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

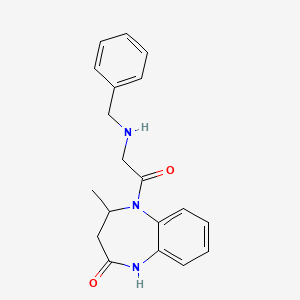

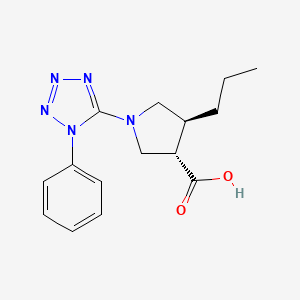

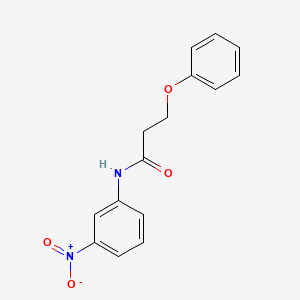

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)

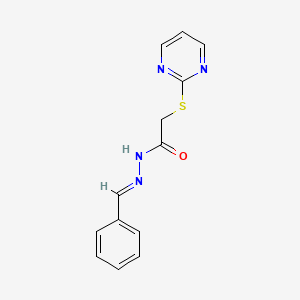

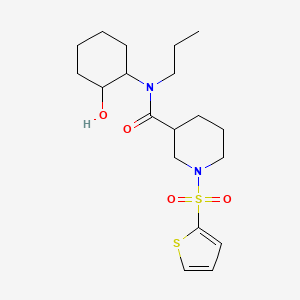

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)

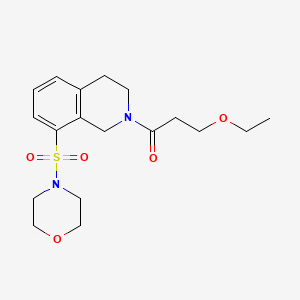

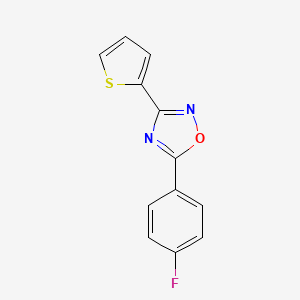

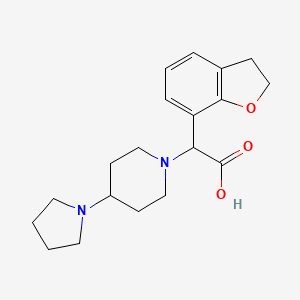

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)